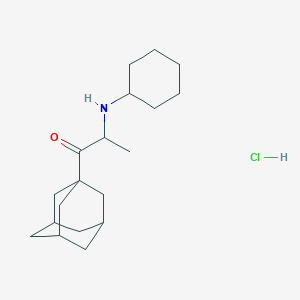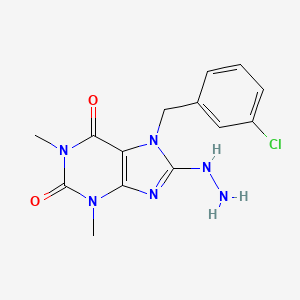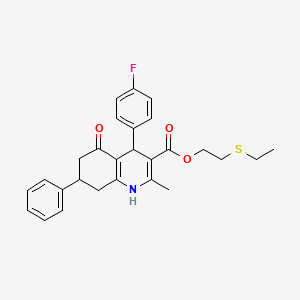![molecular formula C17H16ClNO2 B4967683 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B4967683.png)
1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one, also known as Clomiphene, is a synthetic estrogen receptor modulator (SERM) that is commonly used in scientific research. Clomiphene is used in various fields of research, such as in the study of female infertility, breast cancer, and osteoporosis.
Mécanisme D'action
1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one acts as a selective estrogen receptor modulator (SERM), which means that it can act as either an agonist or antagonist depending on the target tissue. In the hypothalamus, 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one acts as an antagonist, blocking estrogen receptors and leading to an increase in FSH and LH secretion. In the ovaries, 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one acts as an agonist, binding to estrogen receptors and stimulating ovulation.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects, including an increase in FSH and LH secretion, stimulation of ovulation, and an increase in endometrial thickness. 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one has also been shown to have anti-estrogenic effects in breast tissue, making it a potential treatment for breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one in lab experiments is its well-established mechanism of action and safety profile. However, one limitation is that 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one is a relatively expensive compound, which may limit its use in certain research settings.
Orientations Futures
There are several potential future directions for research involving 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one. One area of interest is the use of 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one as a potential treatment for male infertility. Another area of interest is the potential use of 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one in the treatment of breast cancer, particularly in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the long-term safety and efficacy of 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one in various research settings.
Méthodes De Synthèse
1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one can be synthesized through a multi-step process involving the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by the reduction of the resulting product and subsequent reaction with 2-ethoxyaniline.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one is primarily used in scientific research to study female infertility, particularly in cases of anovulation. 1-(4-chlorophenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one works by blocking estrogen receptors in the hypothalamus, leading to an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion, which in turn stimulates ovulation.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-ethoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-2-21-17-6-4-3-5-15(17)19-12-11-16(20)13-7-9-14(18)10-8-13/h3-12,19H,2H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRQJNFRUXTDAH-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-chlorophenyl)-3-(2-ethoxyanilino)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(tetrahydro-2H-thiopyran-4-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967606.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4967609.png)

![3-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4967635.png)

![2-(4-bromophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4967645.png)
![{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B4967656.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4967671.png)
![2-[(3-cyclopropyl-1-phenylpropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4967673.png)
![5-[(9-methyl-9H-carbazol-2-yl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967677.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B4967696.png)
![(2,6-dichloro-4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4967701.png)
![N-{2-(4-bromophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B4967706.png)